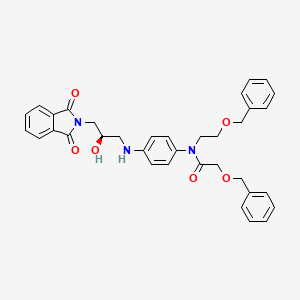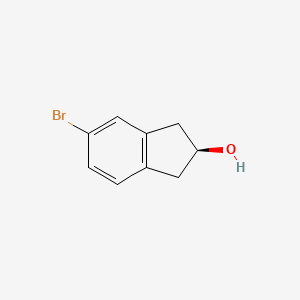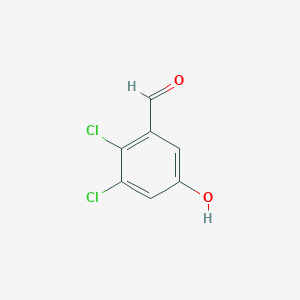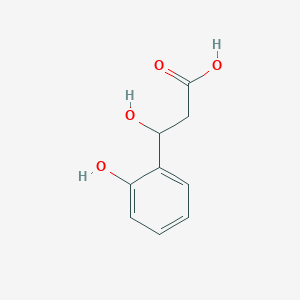
Denatonium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Denatonium hydroxide is a quaternary ammonium cation known for its extreme bitterness. It is often used as a denaturant and aversive agent to prevent accidental ingestion of toxic substances. This compound is typically available as denatonium benzoate or denatonium saccharide, and it is recognized as the most bitter chemical compound known .
Preparation Methods
Denatonium hydroxide can be synthesized through the quaternization of lidocaine with benzyl chloride. The resulting denatonium chloride is then subjected to an anion exchange reaction with sodium hydroxide to produce this compound . Industrial production methods often involve solvent-free reactions or reactions carried out in water at elevated temperatures to achieve high efficiency .
Chemical Reactions Analysis
Denatonium hydroxide undergoes various chemical reactions, including:
Substitution Reactions: It can react with different anions to form various salts, such as denatonium benzoate and denatonium saccharide.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, its quaternary ammonium structure suggests potential reactivity under strong oxidative or reductive conditions.
SN2 Reactions: This compound can participate in nucleophilic substitution reactions, particularly with alkyl halides.
Scientific Research Applications
Denatonium hydroxide has a wide range of scientific research applications:
Mechanism of Action
Denatonium hydroxide exerts its effects primarily by activating bitter taste receptors. These receptors, when activated, increase intracellular calcium levels via a G-protein-coupled receptor cascade involving phospholipase C and inositol trisphosphate signaling . This leads to various physiological responses, including neurotransmitter release and muscle relaxation.
Comparison with Similar Compounds
Denatonium hydroxide is unique due to its extreme bitterness and its use as an aversive agent. Similar compounds include:
Procaine: Another local anesthetic with a quaternary ammonium structure.
Benzocaine: A local anesthetic used in topical pain relief.
Quercetin, Brucine, Quassin, and Sucrose Octaacetate: Other bitter compounds used in various applications.
This compound stands out due to its unparalleled bitterness and its widespread use in preventing accidental ingestion of harmful substances.
Properties
Molecular Formula |
C21H30N2O2 |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;hydroxide |
InChI |
InChI=1S/C21H28N2O.H2O/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;/h7-14H,5-6,15-16H2,1-4H3;1H2 |
InChI Key |
XJUUDTMUUDAAPP-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ammonium hydrogen (8-(2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-1-yl)octyl)phosphonate](/img/structure/B13430732.png)

![sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate](/img/structure/B13430743.png)

![(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B13430760.png)
![3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B13430766.png)

![benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13430784.png)

![2-(3-((2-((3-Chlorophenyl)amino)ethyl)amino)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13430794.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline](/img/structure/B13430795.png)
![2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13430796.png)

